4,4'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol)
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Overview
Description
4,4’-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol) is a complex organic compound characterized by its unique structure, which includes a nitrobenzene core linked to methoxyphenol groups through nitrilo(E)methylylidene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol) typically involves a multi-step process. One common method includes the following steps:
Formation of Nitrilo(E)methylylidene Bridges: This step involves the reaction of the nitrobenzene derivative with appropriate amines under controlled conditions to form the nitrilo(E)methylylidene linkages.
Attachment of Methoxyphenol Groups: The final step involves the coupling of methoxyphenol groups to the nitrilo(E)methylylidene-bridged nitrobenzene core, typically using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
4,4’-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4’-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol) involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the nitrilo(E)methylylidene bridges and methoxyphenol groups can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[(2-nitro-1,4-phenylene)bis(nitrilomethylylidene)]dibenzonitrile
- 2,2’-{(3,3’-Dimethyl-4,4’-biphenyldiyl)bis[nitrilo(E)methylylidene]}bis(6-methoxyphenol)
Uniqueness
4,4’-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol) is unique due to its specific combination of functional groups and structural features. The presence of both nitro and methoxyphenol groups, along with the nitrilo(E)methylylidene bridges, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C22H19N3O6 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-[[4-[(4-hydroxy-3-methoxyphenyl)methylideneamino]-3-nitrophenyl]iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C22H19N3O6/c1-30-21-9-14(3-7-19(21)26)12-23-16-5-6-17(18(11-16)25(28)29)24-13-15-4-8-20(27)22(10-15)31-2/h3-13,26-27H,1-2H3 |
InChI Key |
LWXAWDYGQOTXKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NC2=CC(=C(C=C2)N=CC3=CC(=C(C=C3)O)OC)[N+](=O)[O-])O |
Origin of Product |
United States |
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